molecular formula C6H11ClN2OS B2876983 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine CAS No. 937667-84-0

5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine

Cat. No. B2876983
CAS RN: 937667-84-0
M. Wt: 194.68
InChI Key: QKQBMILUEBGQAQ-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine is a chemical compound with the molecular formula C6H8N2S . It is a solid substance and is often used as a research chemical .


Molecular Structure Analysis

The molecular weight of this compound is 140.209 g/mol . The InChI code for this compound is 1S/C6H8N2S/c7-6-4-2-1-3-5(4)8-9-6/h1-3,7H2 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 194.68 . The compound is stored at room temperature .

Scientific Research Applications

Green Synthetic Methods

Metal- and Oxidant-Free Synthesis : A novel approach for the synthesis of fully substituted 1H-1,2,4-triazol-3-amines was developed using a metal- and oxidant-free three-component desulfurization and deamination condensation method. This environmentally friendly method offers broad substrate scope and mild reaction conditions, suggesting potential applications in organic and medicinal chemistry, as well as in the synthesis of optical materials (Guo et al., 2021).

Antimicrobial Research

Novel Antimycobacterial Compounds : Research into 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds revealed potent in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These findings highlight the potential of these compounds in addressing tuberculosis and multidrug resistance (Sriram et al., 2007).

Catalysis and Synthesis

Visible Light-Promoted Synthesis : A visible light-promoted, metal- and photocatalyst-free synthesis method for 2-iminothiazolidin-4-ones was demonstrated, showcasing broad substrate scope and excellent functional group tolerance. This method has potential applications in the pharmaceutical industry, highlighting the role of light in facilitating chemical transformations (Guo et al., 2018).

Heterocyclic Chemistry

Synthesis of Triazolo-Thiadiazoles : A facile synthesis method for novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties was reported. These compounds exhibited significant antimicrobial activities, offering insights into the design of new heterocyclic compounds with potential therapeutic applications (Idrees et al., 2019).

Material Science

Luminescent Metal Organic Frameworks (MOFs) : The strategic design and functionalization of an amine-decorated luminescent MOF demonstrated selective gas/vapor sorption and nanomolar sensing of 2,4,6-Trinitrophenol in water. This research underscores the importance of MOFs in sensing applications and highlights the potential for environmental monitoring and safety (Das & Mandal, 2018).

properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c7-6-4-2-1-3-5(4)8-9-6/h1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLLGFHUNXLZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(SN=C2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629732
Record name 5,6-Dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

937667-84-0
Record name 5,6-Dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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